molecular formula C22H24FN3O2 B10893338 N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-4-fluorobenzamide

N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-4-fluorobenzamide

Katalognummer: B10893338
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: GXUIOVXMKCGCEW-MFKUBSTISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a hydrazone functional group, which is known for its versatility in forming stable complexes with metals and other organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE typically involves the reaction of 4-fluorobenzoyl chloride with an appropriate hydrazone precursor. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazone group typically yields azo compounds, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

N~1~-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of N1-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins involved in cell proliferation, leading to the suppression of cancer cell growth. The hydrazone group plays a crucial role in binding to these targets, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N~1~-(3-{1-[(E)-2-(CYCLOHEXYLCARBONYL)HYDRAZONO]ETHYL}PHENYL)-4-FLUOROBENZAMIDE is unique due to its specific combination of a fluorobenzamide moiety with a cyclohexylcarbonyl hydrazone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C22H24FN3O2

Molekulargewicht

381.4 g/mol

IUPAC-Name

N-[3-[(E)-N-(cyclohexanecarbonylamino)-C-methylcarbonimidoyl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C22H24FN3O2/c1-15(25-26-22(28)16-6-3-2-4-7-16)18-8-5-9-20(14-18)24-21(27)17-10-12-19(23)13-11-17/h5,8-14,16H,2-4,6-7H2,1H3,(H,24,27)(H,26,28)/b25-15+

InChI-Schlüssel

GXUIOVXMKCGCEW-MFKUBSTISA-N

Isomerische SMILES

C/C(=N\NC(=O)C1CCCCC1)/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F

Kanonische SMILES

CC(=NNC(=O)C1CCCCC1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.